molecular formula C9H12O4 B1412294 2-(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid CAS No. 1113001-63-0

2-(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid

Cat. No. B1412294
CAS RN: 1113001-63-0
M. Wt: 184.19 g/mol
InChI Key: LUHZDMKRIAUCOY-UHFFFAOYSA-N
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Description

“2-(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid” is a chemical compound with the CAS Number: 1113001-63-0 . It has a molecular weight of 184.19 . The IUPAC name for this compound is [3-(methoxycarbonyl)bicyclo[1.1.1]pent-1-yl]acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12O4/c1-13-7(12)9-3-8(4-9,5-9)2-6(10)11/h2-5H2,1H3,(H,10,11) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is an oil at room temperature . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Nanotechnology: Nanocarrier Design

Finally, in the field of nanotechnology, this compound could be investigated for its potential as a nanocarrier. Its structure could be used to encapsulate drugs or other molecules, enhancing targeted delivery in therapeutic applications.

Each of these fields presents a unique application for 2-(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid , demonstrating its versatility and potential for contributing to advancements across various scientific disciplines. The compound’s unique structure and reactivity make it a valuable asset in research and development initiatives .

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

properties

IUPAC Name

2-(3-methoxycarbonyl-1-bicyclo[1.1.1]pentanyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-13-7(12)9-3-8(4-9,5-9)2-6(10)11/h2-5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHZDMKRIAUCOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1113001-63-0
Record name 2-(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid
Reactant of Route 3
2-(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid
Reactant of Route 4
2-(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid
Reactant of Route 5
2-(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid
Reactant of Route 6
2-(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid

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